molecular formula C12HBr9O B041042 1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene CAS No. 437701-78-5

1,2,3,4,5-Pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene

Cat. No.: B041042
CAS No.: 437701-78-5
M. Wt: 880.3 g/mol
InChI Key: ASGZXYIDLFWXID-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether: is a member of the polybrominated diphenyl ethers (PBDEs) family. These compounds are primarily used as flame retardants in various industrial applications. The chemical structure of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with nine bromine atoms attached to the rings .

Mechanism of Action

Target of Action

It is known to be a member of the polybrominated diphenyl ethers (pbdes) group . PBDEs are often used as flame retardants and can be found in a variety of consumer products . They are known to be environmental pollutants and can accumulate in living organisms .

Mode of Action

The specific mode of action for 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether is not clearly stated in the available resources. As a PBDE, it is likely to interact with its targets in a similar manner to other compounds in this group. PBDEs are known to have a high affinity for lipids and can accumulate in fatty tissues. They can disrupt endocrine function and may have neurotoxic effects .

Biochemical Pathways

Pbdes in general are known to disrupt endocrine function and may interfere with thyroid hormone homeostasis . They may also have neurotoxic effects .

Pharmacokinetics

Pbdes are known to have a high lipid solubility and can accumulate in fatty tissues . They are persistent organic pollutants and can remain in the environment for a long time .

Result of Action

Pbdes are known to disrupt endocrine function and may interfere with thyroid hormone homeostasis . They may also have neurotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether. As a persistent organic pollutant, it can remain in the environment for a long time . Its high lipid solubility allows it to accumulate in fatty tissues, and it can bioaccumulate in organisms over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective bromination of the desired positions on the phenyl rings .

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less brominated diphenyl ethers .

Scientific Research Applications

2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether has several scientific research applications, including:

Comparison with Similar Compounds

  • 2,2’,3,3’,4,4’,5,5’-Octabromodiphenyl ether
  • 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether
  • 2,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether

Comparison: Compared to these similar compounds, 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether has a higher degree of bromination, which enhances its flame retardant properties. this also increases its persistence in the environment and potential for bioaccumulation .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGZXYIDLFWXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556652
Record name 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

880.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437701-78-5
Record name 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,5',6,6'-NONABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2125E3OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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